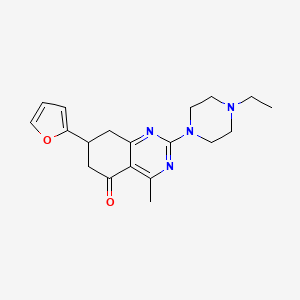

2-(4-Ethylpiperazinyl)-7-(2-furyl)-4-methyl-6,7,8-trihydroquinazolin-5-one

Description

2-(4-Ethylpiperazinyl)-7-(2-furyl)-4-methyl-6,7,8-trihydroquinazolin-5-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 4-ethylpiperazinyl group at position 2, a 2-furyl group at position 7, and a methyl group at position 2.

Properties

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-3-22-6-8-23(9-7-22)19-20-13(2)18-15(21-19)11-14(12-16(18)24)17-5-4-10-25-17/h4-5,10,14H,3,6-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWYQMBMVOXKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Ethylpiperazinyl)-7-(2-furyl)-4-methyl-6,7,8-trihydroquinazolin-5-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinazoline family, characterized by a fused heterocyclic structure that often exhibits diverse biological activities. Its molecular formula is , and it contains functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The compound can act as a modulator of neurotransmitter receptors, which may influence central nervous system functions.

- Signal Transduction Pathways : It potentially affects various signaling pathways, contributing to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar quinazoline derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and LS180 (colon cancer) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Quinazoline Derivative | LS180 | 17.4 ± 2.0 |

These findings indicate that modifications in the quinazoline structure can significantly enhance anticancer activity.

Neuropharmacological Effects

Compounds containing piperazine moieties are known to exhibit neuropharmacological effects. Research indicates that derivatives can act as selective serotonin reuptake inhibitors (SSRIs), potentially alleviating symptoms of depression without the common side effects associated with traditional SSRIs .

Case Studies

- Cytotoxicity Assessment : A study evaluated a series of quinazoline derivatives for their cytotoxic effects on MCF-7 and LS180 cell lines. The results demonstrated that certain modifications led to enhanced potency, suggesting that this compound could be a candidate for further development in cancer therapy .

- Serotonin Reuptake Inhibition : Another investigation focused on piperazine derivatives modeled after fluoxetine. The study revealed that compounds with similar structures exhibited binding affinity at the serotonin transporter (SERT), indicating potential antidepressant properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The quinazolinone core is shared among several analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Structural and Functional Insights

- Furyl Substituents: The 2-furyl group is present in both the target compound and carcinogenic nitrofurans (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide). While nitrofurans exhibit carcinogenicity via metabolic activation , the absence of a nitro group in the target compound suggests divergent biological pathways.

- Piperazinyl Modifications : The 4-ethylpiperazinyl group in the target compound contrasts with the furoyl-piperazinyl group in the fluorophenyl analog . Ethylpiperazine may improve solubility, whereas furoyl-piperazine could enhance target affinity due to carbonyl interactions.

- Core Heterocycles: Quinazolinones (e.g., target compound) are distinct from tetrahydroisoquinolines (e.g., Compound 13a) in ring saturation and hydrogen-bonding capacity, impacting drug-receptor interactions .

Research Implications and Limitations

- Biological Activity: While nitrofuran derivatives (e.g., ) are well-documented carcinogens, the target compound’s furyl group lacks the nitro substituent linked to toxicity. However, its safety profile remains unvalidated.

- Data Gaps: No direct biological or crystallographic data (e.g., SHELX-refined structures ) are available for the target compound, limiting mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.